molecular formula C26H26K3N3O11 B12852999 Quin 2 potassium salt xhydrate

Quin 2 potassium salt xhydrate

Cat. No.: B12852999
M. Wt: 673.8 g/mol
InChI Key: ZHVFOVWOHHESTD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quin 2 potassium salt xhydrate involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Quin 2 potassium salt xhydrate undergoes several types of chemical reactions, including:

    Chelation: It forms stable complexes with calcium ions.

    Substitution: The methoxy and carboxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Chelation: Typically involves calcium chloride in aqueous solutions.

    Substitution: Reagents such as sodium hydroxide and various alkyl halides are used under basic conditions.

Major Products

Scientific Research Applications

Quin 2 potassium salt xhydrate is extensively used in various fields of scientific research:

    Chemistry: As a fluorescent indicator for calcium ions in complexometric titrations.

    Biology: To study intracellular calcium dynamics in live cells.

    Medicine: In research related to calcium signaling pathways and related diseases.

    Industry: Used in the development of diagnostic assays and biosensors

Mechanism of Action

Quin 2 potassium salt xhydrate exerts its effects by binding to calcium ions. The binding induces a conformational change in the molecule, leading to a shift in its UV absorption spectrum and an increase in fluorescence. This property allows researchers to monitor calcium levels in real-time. The molecular targets include calcium ions, and the pathways involved are primarily related to calcium signaling .

Comparison with Similar Compounds

Similar Compounds

    Fura-2: Another calcium chelator with similar fluorescence properties.

    BAPTA: A non-fluorescent calcium chelator used for buffering calcium ions.

Uniqueness

Quin 2 potassium salt xhydrate is unique due to its high selectivity for calcium ions and its strong fluorescence upon binding. This makes it particularly useful for real-time monitoring of calcium dynamics in live cells, a feature that is not as pronounced in some other calcium chelators .

Properties

Molecular Formula

C26H26K3N3O11

Molecular Weight

673.8 g/mol

IUPAC Name

tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate

InChI

InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3

InChI Key

ZHVFOVWOHHESTD-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+]

Origin of Product

United States

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